2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide
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Overview
Description
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorinated aniline group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate precursor. The chlorinated aniline group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the hydrazide moiety through a condensation reaction with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to an amine.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
- **5-[(4-CHLOROANILINO)METHYLENE]-4-METHOXY-2(5H)-FURANONE
Uniqueness
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is unique due to its combination of a triazole ring, a chlorinated aniline group, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C25H22Cl2N6OS |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C25H22Cl2N6OS/c1-17(24(34)31-29-15-18-7-9-19(26)10-8-18)35-25-32-30-23(33(25)22-5-3-2-4-6-22)16-28-21-13-11-20(27)12-14-21/h2-15,17,28H,16H2,1H3,(H,31,34)/b29-15+ |
InChI Key |
JIYUZHVTDAMOMN-WKULSOCRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)Cl)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)Cl)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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